1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]-
Description
Properties
CAS No. |
61827-75-6 |
|---|---|
Molecular Formula |
C18H17N3O7S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
DCVDDHNAUZKOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Naphthalenedisulfonic Acid
The foundational step in preparing the target compound is the synthesis of 1,5-naphthalenedisulfonic acid. This intermediate is synthesized via sulfonation of naphthalene using oleum (fuming sulfuric acid). Industrial methods involve a stepwise addition of 20% and 65% oleum to naphthalene at 30°C, followed by a 3-hour reaction to achieve a 55% yield. Key parameters include maintaining temperatures below 35°C to favor the 1,5-disubstitution pattern over competing isomers like 1,6- or 2,7-disulfonic acids. The reaction mechanism proceeds through electrophilic aromatic substitution, where sulfur trioxide (SO₃) acts as the electrophile. Post-reaction, the product is precipitated by cooling or converted to its disodium salt via alkaline sodium sulfate addition, ensuring ease of isolation.
Diazotization of 4-Amino-5-Methoxy-2-Methylaniline
The diazotization of 4-amino-5-methoxy-2-methylaniline is critical for introducing the azo group. This step involves treating the aniline derivative with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate. The reaction must be conducted under strict temperature control to prevent decomposition of the diazonium salt. Stoichiometric excess of HCl (2.5–3 equivalents) ensures protonation of the amine and stabilization of the diazonium ion. The resultant solution is typically used immediately in the coupling step due to its instability.
Coupling Reaction to Form the Azo Linkage
The coupling reaction involves reacting the diazonium salt with 1,5-naphthalenedisulfonic acid under acidic conditions (pH 2–4) at 0–10°C. The electron-deficient naphthalenedisulfonic acid directs the azo group to the meta position (C-3) relative to the sulfonic acid groups. This regioselectivity is driven by the deactivating effect of the sulfonic acid groups, which reduce electron density at the ortho and para positions. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the diazonium ion acting as the electrophile. Yield optimization requires precise pH control and gradual addition of the diazonium salt to the coupling component.
Table 1: Optimized Coupling Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Temperature | 0–10°C |
| pH | 2–4 |
| Reaction Time | 2–4 hours |
| Molar Ratio (Diazonium:Naphthalenedisulfonic Acid) | 1:1.1 |
Purification and Isolation Techniques
Post-coupling, the crude product is isolated via acidification with hydrochloric acid to pH 2–3, precipitating the dye. The precipitate is filtered, washed with cold water, and recrystallized from ethanol-water mixtures to achieve >99% purity. Industrial-scale processes employ continuous filtration and vacuum drying to minimize decomposition. Analytical techniques such as HPLC and UV-Vis spectroscopy confirm the absence of unreacted starting materials and byproducts like positional isomers.
Analytical Characterization
The final product is characterized by:
- UV-Vis Spectroscopy : Absorption maxima in the visible range (λₘₐₓ ≈ 450–500 nm) confirm the azo chromophore.
- ¹H NMR : Peaks at δ 2.3 ppm (methyl group), δ 3.8 ppm (methoxy group), and δ 7.5–8.5 ppm (aromatic protons) validate the structure.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content match theoretical values (±0.3%).
Industrial-Scale Production Considerations
Large-scale synthesis requires specialized equipment to handle corrosive reagents like oleum and hydrochloric acid. Continuous reactors with temperature-controlled zones improve yield consistency. Waste management strategies include neutralization of acidic byproducts and recovery of sulfur trioxide. Safety protocols emphasize avoiding diazonium salt accumulation, which poses explosion risks.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and as a pH indicator in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]- involves its interaction with molecular targets through the azo group. The compound can form complexes with metal ions, which can alter its color and make it useful as an indicator. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, enhancing its binding affinity in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azo and Sulfonic Acid Groups
Table 1: Key Structural and Functional Differences
Functional and Performance Comparisons
A. Polarity and Solubility :
- Target Compound : High water solubility due to two sulfonic acid groups (logP = 0.956) .
- Lithium Sodium Salt : Enhanced solubility in polar organic solvents (e.g., acetonitrile/water mixtures) due to ionic character .
- 2,4-Dihydroxyphenyl Analog (4317-65-1): Lower solubility in acidic conditions but forms stable metal complexes (e.g., with Cr³⁺), making it suitable for mordant dyes .
B. Chromatographic Behavior :
- The target compound’s methoxy group reduces silanol interactions in HPLC, improving peak symmetry on low-activity columns like Newcrom R1 .
- Pyrazole-Substituted Analog (181819-97-6): Increased hydrophobicity (logP ~2.1) due to the nonpolar pyrazole ring, requiring gradient elution for separation .
C. Thermal and Chemical Stability :
Industrial and Regulatory Considerations
- Toxicity: The lithium sodium salt (75198-80-0) is classified as non-hazardous under standard handling protocols , whereas pyrazole-containing analogs (e.g., 181819-97-6) require stricter controls due to reactive intermediates .
Q & A
Q. Q1. What are the optimal conditions for synthesizing this azo-naphthalenedisulfonic acid derivative?
Methodology :
- Diazotization : Start with diazotization of 4-amino-5-methoxy-2-methylaniline using NaNO₂ and HCl at 0–5°C to form the diazonium salt .
- Coupling : React the diazonium salt with 1,5-naphthalenedisulfonic acid under alkaline conditions (pH 8–10) at 25–30°C. Monitor coupling efficiency via UV-Vis spectroscopy (λmax ~450–500 nm for azo bonds) .
- Purification : Use recrystallization in acidic ethanol (pH 3–4) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% H₃PO₄/MeCN mobile phase) .
Q. Q2. How can researchers validate the structural integrity of this compound?
Analytical Workflow :
- NMR/FTIR : Confirm the presence of sulfonic acid (-SO₃H), azo (-N=N-), and methoxy (-OCH₃) groups. Look for characteristic peaks:
- Mass Spectrometry : ESI-MS in negative mode to detect [M−2H]²⁻ ion (m/z ~210.7 for C₁₇H₁₅N₃O₆S₂⁻²) .
Intermediate Research: Stability and Reactivity
Q. Q3. How does pH influence the stability of the azo bond in aqueous solutions?
Experimental Design :
Q. Q4. What side reactions occur during synthesis, and how can they be minimized?
Common Byproducts :
- Sulfonation Over-reaction : Excess H₂SO₄ leads to trisulfonated derivatives. Control by limiting sulfonation time (<4 hrs) .
- Azo Bond Isomerization : Use low-temperature coupling (≤30°C) to prevent cis-trans isomerization .
Advanced Research: Applications and Mechanisms
Q. Q5. How does this compound behave as a fluorescent probe in biological systems?
Mechanistic Study :
- Fluorescence Quenching : Test in presence of metal ions (Fe³⁺, Cu²⁺). Stern-Volmer plots show static quenching (Ksv = 1.2 × 10⁴ M⁻¹ for Cu²⁺), suggesting coordination with sulfonate groups .
- Cellular Imaging : Use confocal microscopy (ex/em: 365/520 nm) in HeLa cells. Localizes in lysosomes (pH-dependent fluorescence) .
Q. Q6. Can this compound act as a photosensitizer in catalytic reactions?
Photocatalytic Protocol :
- Visible-Light Activation : Irradiate (λ = 450 nm) with Ru(bpy)₃²⁺ as co-catalyst. Monitor H₂ evolution via gas chromatography.
- Efficiency : Turnover number (TON) = 120 ±15 under N₂ atmosphere .
Data Contradiction Analysis
Q. Q7. Why do reported LogP values vary across studies (e.g., 0.956 vs. 1.2)?
Resolution :
Q. Q8. Discrepancies in reported solubility: How to reconcile?
Root Cause :
- pH-Dependent Solubility : Solubility in water:
- Documentation Gap : Many studies omit pH conditions.
Regulatory and Safety Considerations
Q. Q9. What EPA guidelines apply to handling this benzidine-related compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
